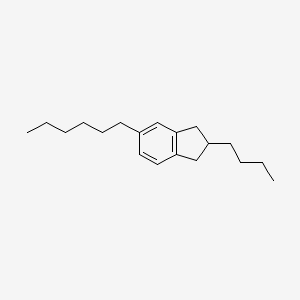
Indan, 2-butyl-5-hexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound belongs to the class of indanes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. Indanes are known for their stability and diverse chemical properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Indan, 2-butyl-5-hexyl- can be achieved through several methods. One common approach involves the alkylation of indan with butyl and hexyl groups. This process typically requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the indan, followed by the addition of butyl and hexyl halides under anhydrous conditions .
Industrial Production Methods
In an industrial setting, the production of Indan, 2-butyl-5-hexyl- may involve catalytic hydrogenation of the corresponding indene derivatives. This method utilizes catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high-pressure hydrogen gas to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Indan, 2-butyl-5-hexyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), platinum oxide (PtO2)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated indanes
Aplicaciones Científicas De Investigación
Indan, 2-butyl-5-hexyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Indan, 2-butyl-5-hexyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- Indan, 2-butyl-5-methyl-
- Indan, 2-ethyl-5-hexyl-
- Indan, 2-butyl-5-propyl-
Uniqueness
Indan, 2-butyl-5-hexyl- is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. This compound’s stability and reactivity make it valuable for various applications, distinguishing it from other similar indane derivatives .
Propiedades
Número CAS |
25446-32-6 |
|---|---|
Fórmula molecular |
C19H30 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
2-butyl-5-hexyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C19H30/c1-3-5-7-8-10-16-11-12-18-14-17(9-6-4-2)15-19(18)13-16/h11-13,17H,3-10,14-15H2,1-2H3 |
Clave InChI |
JAUZOZVMGVOYCU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC2=C(CC(C2)CCCC)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



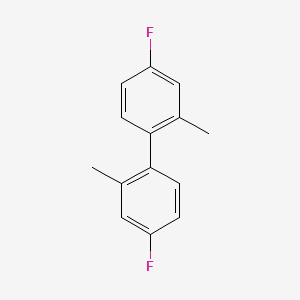

![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)


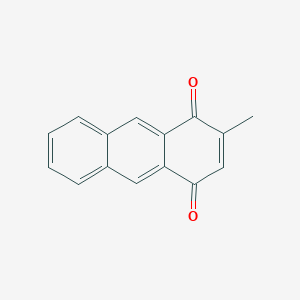


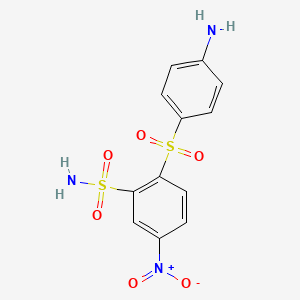
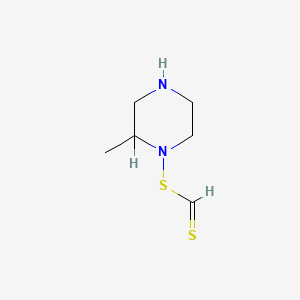
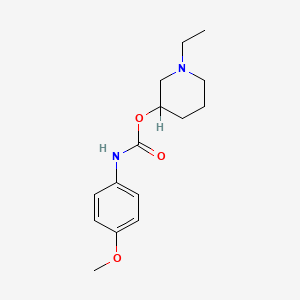
![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)

